molecular formula C13H21NO4 B2931662 Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate CAS No. 2228675-89-4

Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate

Cat. No.: B2931662
CAS No.: 2228675-89-4
M. Wt: 255.314
InChI Key: KVQIGEKTWQBDAQ-UHFFFAOYSA-N
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Description

Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate is a heterocyclic spiro compound characterized by a unique bicyclic framework combining oxygen and nitrogen atoms. Its structure features a spiro[5.5]undecane core with a methoxy group at position 10, an ethyl ester at position 7, and a double bond (ene) at position 7.

Properties

IUPAC Name

ethyl 2-methoxy-9-oxa-3-azaspiro[5.5]undec-2-ene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-3-18-12(15)10-9-14-11(16-2)8-13(10)4-6-17-7-5-13/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQIGEKTWQBDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN=C(CC12CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate typically involves multiple steps, including cyclization reactions. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis . The solvents are removed by evaporation under reduced pressure, followed by drying the residue .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, and its inhibition disrupts the bacterial cell wall synthesis, leading to cell death . The compound’s unique spirocyclic structure allows it to fit into the protein’s active site, blocking its function effectively.

Comparison with Similar Compounds

Structural Variations in Analogous Spiro Compounds

The spiro[5.5]undecane scaffold is versatile, with modifications in substituents, heteroatom positions, and saturation significantly altering physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Effects :

  • Alkyl chains (e.g., hexyl in 6c vs. methyl in 6a) influence solubility and steric hindrance. Longer chains (hexyl) improve yields (64%) compared to shorter analogs (e.g., 6% for 7c in ).
  • Methoxy groups (as in the target compound) may enhance electronic effects, altering reactivity in nucleophilic substitutions.

Heteroatom Positioning :

  • The 1,5-dioxa configuration in 6a–6c introduces two oxygen atoms, increasing polarity compared to the target compound’s 3-oxa system.
  • The ketone in compound 10 (δ 211.5 ppm in $^{13}\text{C-NMR}$) introduces electrophilic reactivity absent in ester-dominated analogs .

IR and NMR Trends
  • Ester C=O Stretching : All ethoxycarbonyl analogs exhibit IR peaks near 1730–1735 cm⁻¹, confirming ester functionality (e.g., 6c at 1733 cm⁻¹ ).
  • NMR Shifts :
    • Protons adjacent to oxygen/nitrogen in spiro systems show distinct splitting (e.g., δ 3.44 ppm for cyclic O/N environments in 6a ).
    • Substituent-induced deshielding is evident in compound 10’s ketone carbon (δ 211.5 ppm) .

Biological Activity

Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate is a complex organic compound belonging to the spirocyclic class, characterized by its unique structural features that include heteroatoms such as nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound has the molecular formula C14H19NO4C_{14}H_{19}NO_4, indicating the presence of 14 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The structure includes:

  • A methoxy group at the tenth carbon.
  • A carboxylate group at position seven, enhancing its solubility and reactivity.

These structural features are crucial for the compound's biological interactions and potential therapeutic applications.

Anticancer Properties

Research indicates that compounds within the spirocyclic class, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar spiro compounds can inhibit various cancer cell lines. A comparative analysis with other spiro compounds reveals that this compound may possess unique pharmacological properties due to its specific functional groups.

Compound NameStructural FeaturesBiological Activity
3-Oxa-spiro[5.5]undecaneLacks carboxylate; simpler structureAntimicrobial
2,4-Dioxaspiro[5.5]undecaneContains additional oxygen; different reactivityAnticancer
This compound Unique spirocyclic structure with methoxy and carboxylate groupsPotential anticancer activity

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which plays a critical role in bacterial cell wall synthesis. Inhibition of this protein leads to cell death, showcasing the compound's potential in treating tuberculosis .

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its therapeutic potential. Interaction studies have shown that this compound can modify various biological pathways, making it a candidate for further drug development.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, including cyclization reactions such as Prins cyclization. This method allows for the construction of the spirocyclic scaffold in a single step and often utilizes catalysts like Grubbs catalyst for olefin metathesis to enhance yield and efficiency in production.

Synthetic Routes

Key synthetic routes include:

  • Prins Cyclization : A method that facilitates the formation of spirocyclic structures.
  • Grubbs Catalyst Use : Employed in olefin metathesis to streamline synthesis.

Antitumor Activity Assessment

In a series of studies evaluating various derivatives of spiro compounds against cancer cell lines (A549 for lung cancer, MDA-MB231 for breast cancer, HeLa for cervical cancer), this compound demonstrated promising results comparable to known anticancer agents .

For example:

  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against multiple cancer types.
  • Comparative Efficacy : It was found to be more effective than some existing treatments in certain assays.

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